2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone
Description
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic rings
Properties
IUPAC Name |
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-11-8-12(2)21-18(20-11)24-14(4)16(13(3)22-24)9-17(25)23-7-5-6-15(19)10-23/h6,8H,5,7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEKMTFAPYSUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)CC(=O)N3CCC=C(C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Key steps may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Synthesis of the pyrazole ring: This often involves cyclization reactions using hydrazines and diketones.
Coupling reactions: The final assembly of the compound involves coupling the pyrimidine and pyrazole rings with the fluoro-substituted pyridine moiety using reagents such as coupling agents (e.g., EDC, DCC) under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Studying its effects on cellular pathways and its potential as a biochemical probe.
Agrochemicals: Development of new pesticides or herbicides due to its unique structural features.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
Mechanism of Action
The mechanism of action of 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: Disrupting key biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4,6-dimethylpyrimidine, which share the pyrimidine core.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole, which have similar pyrazole rings.
Fluoropyridine Derivatives: Compounds such as 5-fluoropyridine, which contain the fluorinated pyridine ring.
Uniqueness
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone is unique due to its combination of multiple heterocyclic rings and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This structural complexity allows for diverse applications and interactions that are not possible with simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
